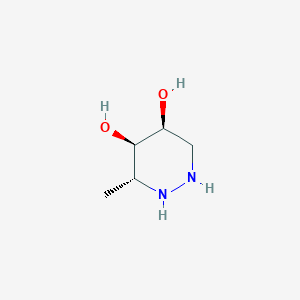
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is a copolymer derived from styrene and maleic acid. This compound is characterized by the partial esterification of maleic acid with 2-butoxyethanol and termination with cumene. It is known for its versatile applications in various industries due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED typically involves the copolymerization of styrene and maleic anhydride, followed by partial esterification with 2-butoxyethanol. The reaction is usually carried out in the presence of a free radical initiator under controlled temperature conditions to ensure proper polymerization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process is optimized to achieve high yield and purity, with careful control over reaction parameters such as temperature, pressure, and initiator concentration .
Analyse Des Réactions Chimiques
Types of Reactions
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the polymer .
Applications De Recherche Scientifique
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED has a wide range of applications in scientific research:
Chemistry: Used as a dispersant for pigments and as a leveling agent in coatings.
Biology: Employed in the preparation of nanoparticles for drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, such as tissue engineering and drug delivery.
Industry: Utilized in the production of films, shampoos, and paper slurries
Mécanisme D'action
The mechanism of action of POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED involves its interaction with various molecular targets. The ester groups can form hydrogen bonds with other molecules, while the styrene units provide hydrophobic interactions. These interactions contribute to the compound’s ability to act as a dispersant, leveling agent, and stabilizer in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL PROPYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED
- POLY(STYRENE-CO-MALEIC ANHYDRIDE), PARTIAL 2-BUTOXYETHYL ESTER, AMMONIUM SALT
Uniqueness
POLY(STYRENE-CO-MALEIC ACID), PARTIAL 2-BUTOXYETHYL ESTER, CUMENE TERMINATED is unique due to its specific esterification with 2-butoxyethanol and cumene termination. This gives it distinct properties, such as enhanced solubility in ketones, ethers, and alkali, making it suitable for specialized applications in various industries .
Propriétés
Numéro CAS |
160611-50-7 |
|---|---|
Formule moléculaire |
C21H18N2O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1171159.png)



